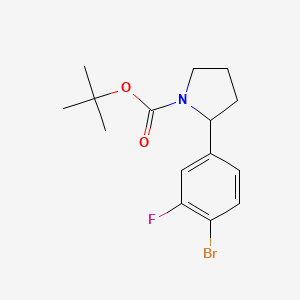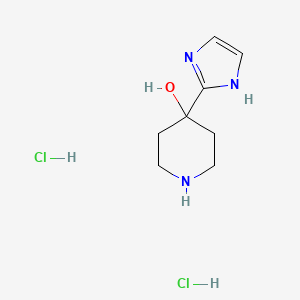![molecular formula C10H22O4 B13490479 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol](/img/structure/B13490479.png)
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C10H22O4 and a molecular weight of 206.3 g/mol. This compound is known for its unique structure, which includes multiple ether linkages and a hydroxyl group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol typically involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethan-1-ol. One common method includes the reaction of this precursor with 4-methylbenzenesulfonyl chloride in basic conditions using tetrahydrofuran/water at room temperature . This reaction yields 2-(2-(2-methoxyethoxy)ethoxy)ethyl 4-methylbenzene-sulfonate, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The ether linkages can participate in substitution reactions, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions for substitution reactions often involve strong acids or bases, depending on the desired product.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is primarily related to its ability to interact with various molecular targets through its hydroxyl and ether groups. These interactions can influence the solubility and stability of other compounds, making it useful in formulations and reactions. The exact molecular pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Similar structure but with a shorter carbon chain.
Triethylene glycol monomethyl ether: Lacks the pentanol backbone but has similar ether linkages.
Uniqueness
5-[2-(2-Methoxyethoxy)ethoxy]pentan-2-ol is unique due to its combination of a pentanol backbone with multiple ether linkages, providing a balance of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring specific solubility characteristics and chemical stability.
Propriétés
Formule moléculaire |
C10H22O4 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
5-[2-(2-methoxyethoxy)ethoxy]pentan-2-ol |
InChI |
InChI=1S/C10H22O4/c1-10(11)4-3-5-13-8-9-14-7-6-12-2/h10-11H,3-9H2,1-2H3 |
Clé InChI |
OJOJVDVGKCYVCR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCOCCOCCOC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)







![1,3-Dioxolane, 2-[2-(phenylthio)ethyl]-](/img/structure/B13490477.png)
![3-[(4-Amino-6-methylpyrimidin-2-yl)methyl]-1,3-oxazolidin-2-onehydrochloride](/img/structure/B13490481.png)
